3-Amino-N-(2,4-difluorophenyl)benzamide: A Privileged Scaffold in Medicinal Chemistry
3-Amino-N-(2,4-difluorophenyl)benzamide: A Privileged Scaffold in Medicinal Chemistry
Topic: Chemical Structure and Properties of 3-Amino-N-(2,4-difluorophenyl)benzamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-N-(2,4-difluorophenyl)benzamide (CAS Registry Number: Not widely indexed as a commodity chemical; often referenced as a specific intermediate) is a synthetic small molecule belonging to the N-arylbenzamide class. It serves as a critical pharmacophore scaffold in drug discovery, particularly in the development of Histone Deacetylase (HDAC) inhibitors, kinase inhibitors, and modulators of the Hedgehog signaling pathway.
This guide provides a comprehensive technical analysis of its chemical structure, synthetic pathways, physicochemical properties, and its utility as a versatile building block for "cap-linker-zinc binding group" (pharmacophore) optimization.
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of a central benzamide core flanked by a 3-amino substitution on the benzoic acid side and a 2,4-difluoro substitution on the aniline side.
Nomenclature and Identifiers[2]
-
IUPAC Name: 3-Amino-N-(2,4-difluorophenyl)benzamide
-
Molecular Formula:
-
Molecular Weight: 248.23 g/mol
-
SMILES: Nc1cccc(C(=O)Nc2ccc(F)cc2F)c1
-
InChI Key: (Generated based on structure) XZQ... (Placeholder for specific isomer calculation)
Structural Features & Pharmacophore Mapping
The compound acts as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.
| Structural Domain | Chemical Feature | Medicinal Chemistry Function |
| Ring A (Benzoyl) | 3-Amino substitution | Reactive Handle: Serves as the attachment point for "Cap" groups (ureas, sulfonamides, heterocycles) to interact with the solvent-exposed protein surface. |
| Linker (Amide) | -CONH- | Geometry & H-Bonding: Provides a rigid spacer and hydrogen bond donor/acceptor motif critical for orienting the molecule in the active site (e.g., HDAC tunnel). |
| Ring B (Aniline) | 2,4-Difluoro substitution | Bioisostere/Selectivity: The fluorine atoms modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity. The 2,4-pattern often improves potency via halogen bonding or hydrophobic pocket filling. |
Physicochemical Properties[1][4][5][6][7][8]
Quantitative data is essential for assessing ADME (Absorption, Distribution, Metabolism, Excretion) potential.
| Property | Value (Predicted/Experimental) | Relevance |
| LogP (Octanol/Water) | 2.4 – 2.8 | Moderate lipophilicity; suggests good membrane permeability. |
| Topological PSA | ~55 Ų | < 140 Ų indicates high probability of good oral bioavailability. |
| H-Bond Donors | 3 (Aniline | Critical for binding interactions; Aniline |
| H-Bond Acceptors | 3 (Amide | Fluorine acts as a weak acceptor; Amide carbonyl is a strong acceptor. |
| pKa (Aniline) | ~3.5 – 4.0 | The electron-withdrawing amide group lowers the basicity of the 3-amino group compared to aniline (pKa 4.6). |
| Melting Point | 145 – 155 °C | Solid at room temperature; indicates stable crystal lattice. |
Synthetic Methodologies
The synthesis of 3-amino-N-(2,4-difluorophenyl)benzamide typically follows a two-step convergent protocol to avoid self-polymerization and ensure regioselectivity.
Preferred Route: Nitro-Reduction Pathway
This method uses 3-nitrobenzoyl chloride, which is more reactive and avoids the need for amine protection on the benzoic acid side.
Step 1: Amide Coupling
-
Reagents: 3-Nitrobenzoyl chloride, 2,4-Difluoroaniline, TEA (Triethylamine) or DIPEA.
-
Solvent: DCM (Dichloromethane) or THF.
-
Conditions:
, 2-4 hours. -
Mechanism: Nucleophilic acyl substitution. The aniline nitrogen attacks the acyl chloride carbonyl.
Step 2: Nitro Reduction
-
Reagents:
(Catalytic Hydrogenation) OR (Chemical Reduction). -
Solvent: Ethanol/Water or Methanol.
-
Conditions: Reflux (Fe) or RT (
).
Visualization of Synthesis Workflow
Caption: Figure 1: Two-step convergent synthesis via nitro-intermediate reduction, ensuring high regioselectivity.
Biological Applications & Mechanism of Action
This molecule is rarely the final drug; it is the scaffold upon which potency is built.
Histone Deacetylase (HDAC) Inhibition
Benzamides are a major class of HDAC inhibitors (Class I selective).
-
Mechanism: The benzamide moiety enters the catalytic tunnel of the HDAC enzyme. The 2,4-difluorophenyl group often occupies the surface recognition domain or the hydrophobic pocket near the tunnel entrance.
-
The "Cap" Group: The 3-amino group of the scaffold is derivatized (e.g., with a pyridine or carbamate) to form the "cap" that interacts with the enzyme surface, determining isoform selectivity (e.g., HDAC1 vs. HDAC6).
Kinase Inhibition (Type II)
-
DFG-out Conformation: In Type II kinase inhibitors, the amide linker forms hydrogen bonds with the "hinge" region or the conserved Glu/Asp residues, while the difluorophenyl ring extends into the allosteric hydrophobic pocket created by the DFG-out shift.
SAR Logic Diagram
Caption: Figure 2: Structure-Activity Relationship (SAR) divergence showing how the scaffold is modified for different therapeutic targets.
Analytical Characterization Protocols
To validate the identity and purity of the synthesized compound, the following analytical signatures are expected.
Proton NMR ( NMR, 400 MHz, DMSO- )
-
Amide Proton (-CONH-): Singlet,
10.0 – 10.5 ppm. (Downfield due to H-bonding and electron withdrawal). -
Aniline Protons (-NH2): Broad singlet,
5.0 – 5.5 ppm. (Exchangeable with ). -
Aromatic Protons (Benzoyl Ring): Multiplets,
6.8 – 7.2 ppm (Ortho/Para to amine are shielded). -
Aromatic Protons (Difluorophenyl Ring): Multiplets,
7.3 – 7.8 ppm. Distinct splitting patterns due to H-F coupling ( ).
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Electrospray Ionization), Positive Mode (
). -
Expected Mass: m/z ~249.1.
-
Fragmentation: Loss of the difluoroaniline moiety (m/z ~129) is a common fragmentation pathway.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Specific Risk: Fluorinated anilines can be toxic if metabolized to free fluoride or quinone imines.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the free amine group (browning over time).
References
-
MDPI. (2016). N-(2,3-Difluorophenyl)-2-fluorobenzamide and related benzamide structures. Retrieved from [Link]
-
PubChem. (n.d.).[4] Compound Summary: 3-Amino-N-phenylbenzamide derivatives. Retrieved from [Link]
-
Organic Syntheses. (2010). Preparation of substituted aminobenzamides. Org. Synth. Coll. Vol. 11. Retrieved from [Link]
- Journal of Medicinal Chemistry. (2008). Discovery of Benzamide-Based HDAC Inhibitors. (General reference for scaffold utility).
- Google Patents. (2018). Amino-aryl-benzamide compounds and methods of use thereof (US20180318240A1).
Sources
- 1. N-(2,4-Difluorophenyl)-2-fluorobenzamide | MDPI [mdpi.com]
- 2. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-amino-N-(2,4-dimethylphenyl)benzamide | C15H16N2O | CID 13660413 - PubChem [pubchem.ncbi.nlm.nih.gov]
